
Leptomycin B
Vue d'ensemble
Description
La léptomycine B est un métabolite secondaire produit par les espèces de Streptomyces. Elle a été initialement découverte comme un composé antifongique puissantCe composé a des implications significatives dans divers domaines, notamment la biologie, la médecine et l'industrie .
Applications De Recherche Scientifique
Cancer Therapy
Leptomycin B has been extensively studied for its anti-cancer properties, particularly in various types of malignancies.
Case Studies
- Gastric Carcinoma : A study demonstrated that this compound inhibited proliferation, migration, and invasion of gastric carcinoma cells (HGC-27 and AGS) through autophagy impairment. The treatment led to increased levels of autophagy-related proteins LC3-II and p62, indicating disrupted autophagic degradation .
- Non-Small Cell Lung Cancer : Research indicated that combining this compound with gefitinib, an epidermal growth factor receptor tyrosine kinase inhibitor, enhanced cytotoxic effects in A549 cells by overcoming drug resistance. The combination therapy showed a synergistic effect, suggesting that this compound can potentiate the efficacy of existing cancer treatments .
Cellular Biology Research
This compound serves as a valuable tool in cellular biology for studying nucleocytoplasmic transport mechanisms.
Impact on Protein Localization
By inhibiting CRM1, this compound facilitates the accumulation of proteins like p53 within the nucleus. This property is exploited to investigate the roles of various proteins in cellular processes such as apoptosis and cell cycle regulation .
Experimental Applications
- p53 Stabilization : In cervical cancer cell lines, this compound increased the transcriptional activity of p53, leading to enhanced apoptosis in a p53-dependent manner. This application underscores its potential for developing targeted therapies that exploit p53 pathways .
- MAPKAP Kinase 2 : Studies have shown that this compound affects the phosphorylation-dependent nuclear export of MAPKAP kinase 2, providing insights into signaling pathways involved in stress responses .
Drug Development
This compound has been instrumental in drug development research aimed at improving therapeutic efficacy while minimizing side effects.
Derivatives Development
Due to dose-limiting toxicities observed in clinical trials with this compound, researchers have developed semi-synthetic derivatives that retain anti-cancer activity but exhibit better tolerance in vivo. These derivatives are being explored for their potential to treat various cancers with fewer side effects .
Mécanisme D'action
Target of Action
Leptomycin B (LMB), an antifungal antibiotic from Streptomyces species, is a specific inhibitor of nuclear export . Its primary cellular target is the chromosomal region maintenance 1 protein (CRM1), also known as exportin 1 or Xpo1 . CRM1 is the major receptor for the nuclear export of proteins and RNA containing a nuclear export signal (NES) .
Mode of Action
LMB blocks nuclear export by binding to CRM1 at Cys528 residing in its NES-binding groove and inhibits the binding of the cargo to CRM1 . This interaction causes the nuclear accumulation of proteins that shuttle between the cytosol and nucleus .
Biochemical Pathways
The inhibition of CRM1 by LMB affects several biochemical pathways. It can cause the nuclear accumulation of proteins such as the DNA sensor cGAS , the serine kinase IRAK-1 , and the NOD‑like receptor (NLR) family member NLRC5 . By inducing the nuclear accumulation of cGAS, LMB impairs the production of interferons (IFNs) in response to DNA stimulation . LMB has also been reported to inhibit the degradation and subsequently lead to the accumulation of p53 within the nucleus .
Pharmacokinetics
It is known that lmb binds covalently to the cysteine residue (cys528) in the nes binding groove of crm1 . This binding irreversibly inactivates CRM1, leading to intranuclear accumulation of proteins .
Result of Action
The action of LMB results in several molecular and cellular effects. It inhibits the proliferation, migration, and invasion of carcinoma cells . LMB also elevates the expressions of autophagy-related protein LC3-II and autophagy substrate p62 . Moreover, it enhances the LC3-positive puncta formation in cells .
Action Environment
The action of LMB is influenced by the cellular environment. For instance, the stability of LMB is affected by storage conditions. It is unstable when dried down into a film . Therefore, it is typically stored at -20˚C and shipped at room temperature
Analyse Biochimique
Biochemical Properties
Leptomycin B plays a crucial role in biochemical reactions. CRM1 is the major receptor for the nuclear export of proteins and RNA containing a nuclear export signal (NES) . The interaction between this compound and CRM1 is crucial for studying nucleocytoplasmic transport .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It blocks the cell cycle and is a potent anti-tumor agent . At low nM concentrations, this compound blocks the nuclear export of many proteins including HIV-1 Rev, MAPK/ERK, and NF-κB/IκB, and it inhibits the inactivation of p53 . It also inhibits the proliferation, migration, and invasion of carcinoma cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through a specific mechanism of action. It alkylates and inhibits CRM1, a protein required for the nuclear export of proteins . Specifically, this compound blocks nuclear export by binding to CRM1 at Cys528 residing in its NES-binding groove and inhibits the binding of the cargo to CRM1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been reported that this compound inhibits the viability of certain cells in a dose- and time-dependent pattern . It should be noted that this compound is unstable when dried down into a film .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the nuclear export of proteins and RNA. It interacts with CRM1, a key protein in this pathway
Transport and Distribution
This compound is transported and distributed within cells through its interaction with CRM1 . By inhibiting nuclear export, this compound can cause the nuclear accumulation of proteins that shuttle between the cytosol and nucleus .
Subcellular Localization
This compound localizes in the nucleus due to its interaction with CRM1 . It causes the nuclear accumulation of proteins that shuttle between the cytosol and nucleus . This subcellular localization is crucial for its function as a nuclear export inhibitor .
Méthodes De Préparation
La léptomycine B est généralement isolée des espèces de Streptomyces. La préparation implique la culture des bactéries dans des conditions spécifiques pour produire le composé. Le processus d'isolement comprend l'extraction avec des solvants organiques, suivie d'une purification à l'aide de techniques chromatographiques. Le composé est ensuite caractérisé à l'aide de méthodes spectroscopiques telles que la résonance magnétique nucléaire et la spectrométrie de masse .
Analyse Des Réactions Chimiques
La léptomycine B subit plusieurs types de réactions chimiques, notamment :
Alkylation : La léptomycine B alkyle le résidu cystéine de la protéine de maintien de la région chromosomique 1, inhibant sa fonction.
Addition de Michael : Le composé réagit avec les nucléophiles par un mécanisme d'addition de Michael, en particulier au niveau de sa partie δ-lactone α, β-insaturée.
Les réactifs et conditions communs utilisés dans ces réactions comprennent des nucléophiles tels que les thiols et les amines, et les réactions sont généralement réalisées dans des conditions douces pour préserver l'intégrité du composé. Les principaux produits formés à partir de ces réactions comprennent des versions modifiées de la léptomycine B avec des activités biologiques modifiées .
4. Applications de la Recherche Scientifique
La léptomycine B a une large gamme d'applications de recherche scientifique :
Médecine : La léptomycine B a montré un potentiel en tant qu'agent anticancéreux en inhibant la prolifération, la migration et l'invasion des cellules carcinomateuses.
5. Mécanisme d'Action
La léptomycine B exerce ses effets en se liant spécifiquement à la protéine de maintien de la région chromosomique 1 au niveau du résidu cystéine 528. Cette liaison inhibe l'interaction entre la protéine de maintien de la région chromosomique 1 et les protéines contenant un signal d'exportation nucléaire, bloquant ainsi leur exportation du noyau vers le cytoplasme . Cette inhibition conduit à l'accumulation nucléaire de protéines qui se déplacent entre le cytosol et le noyau, telles que le capteur d'ADN cyclic GMP-AMP synthase et la sérine kinase interleukin-1 receptor-associated kinase 1 .
Comparaison Avec Des Composés Similaires
La léptomycine B est unique en raison de son inhibition puissante et spécifique de l'exportation nucléaire. Les composés similaires comprennent :
Anguinomycine A : Un autre inhibiteur de l'exportation nucléaire qui se lie à la protéine de maintien de la région chromosomique 1 par un mécanisme similaire.
Ratjadone A : Un composé ayant une structure et un mécanisme d'action similaires à ceux de la léptomycine B.
Inhibiteurs Sélectifs de l'Exportation Nucléaire (SINE) Composés : Ces composés, tels que KPT-185, KPT-335 et KPT-350, ciblent la protéine de maintien de la région chromosomique 1 mais sont lentement réversibles par rapport à la liaison irréversible de la léptomycine B
La léptomycine B se distingue par sa liaison irréversible à la protéine de maintien de la région chromosomique 1, ce qui en fait un inhibiteur très efficace de l'exportation nucléaire .
Propriétés
Numéro CAS |
87081-35-4 |
---|---|
Formule moléculaire |
C33H48O6 |
Poids moléculaire |
540.7 g/mol |
Nom IUPAC |
(2E,10E,12E,16E,18E)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenoic acid |
InChI |
InChI=1S/C33H48O6/c1-9-28(14-15-29-24(5)13-16-31(36)39-29)19-22(3)12-10-11-21(2)17-25(6)32(37)27(8)33(38)26(7)18-23(4)20-30(34)35/h10-11,13-17,19-20,22,24-27,29,33,38H,9,12,18H2,1-8H3,(H,34,35)/b11-10+,15-14+,21-17+,23-20+,28-19+ |
Clé InChI |
YACHGFWEQXFSBS-SAYXANOCSA-N |
SMILES |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
SMILES isomérique |
CC/C(=C\C(C)C/C=C/C(=C/C(C)C(=O)C(C)C(C(C)C/C(=C/C(=O)O)/C)O)/C)/C=C/C1C(C=CC(=O)O1)C |
SMILES canonique |
CCC(=CC(C)CC=CC(=CC(C)C(=O)C(C)C(C(C)CC(=CC(=O)O)C)O)C)C=CC1C(C=CC(=O)O1)C |
Apparence |
Solid powder |
Key on ui other cas no. |
87081-35-4 |
Pictogrammes |
Flammable; Acute Toxic; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
2,10,12,16,18-nonadecapentaenoic acid, 19-(3,6-dihydro-3-methyl-6-oxo-2H-pyran-2-yl)-17-ethyl-6-hydroxy-3,5,7,9,11,15-hexamethyl-8-oxo- CI 940 CI-940 elactocin leptomycin B PD 114720 PD-114,720 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Leptomycin B directly interacts with and inhibits CRM1 (Chromosomal Region Maintenance 1), also known as exportin 1, a protein crucial for nuclear export. [, , , ]
A: this compound forms a covalent bond with a cysteine residue (Cys528) within the nuclear export signal (NES) binding groove of CRM1. This interaction is further stabilized by subsequent hydrolysis of LMB's lactone ring, ultimately blocking the binding of cargo proteins to CRM1 for nuclear export. []
ANone: Inhibiting CRM1 with LMB traps proteins containing a leucine-rich NES within the nucleus. This nuclear retention can have diverse effects, including:
* **Activation of tumor suppressor pathways:** LMB can lead to nuclear accumulation and activation of p53, a critical tumor suppressor, inducing cell cycle arrest and apoptosis in some cancer cells. [, , , , , , ] * **Disruption of viral replication:** Several viruses, including HIV and FIV, rely on CRM1 for exporting viral proteins or RNA. LMB treatment can disrupt these processes, inhibiting viral replication. [, , ] * **Altered localization of signaling proteins:** LMB can alter the subcellular localization of various signaling proteins, impacting cellular processes like proliferation, differentiation, and stress responses. [, , , , ]
A: While LMB primarily targets nuclear export, research indicates that inhibiting nuclear export can indirectly influence nuclear import rates for proteins that shuttle between the nucleus and cytoplasm. This effect is likely due to the interconnected nature of nuclear import and export processes. []
A: The molecular formula of this compound is C29H38O6, and its molecular weight is 482.6 g/mol. []
A: The absolute stereochemistry of LMB has been determined using nuclear magnetic resonance (NMR) spectroscopy, with comparisons drawn to a related compound, callystatin A. This analysis, combined with total synthesis efforts, confirmed the absolute configuration of its stereocenters. []
ANone: The provided research primarily focuses on the biological activity and mechanism of action of this compound. There is limited information on its material compatibility and stability under various conditions.
A: While the provided research doesn't delve into specific LMB analogs, studies with related compounds and LMB derivatives generated through microbial conversion suggest modifications can alter its potency and potentially its interactions with CRM1. []
A: In vitro studies demonstrate that LMB can inhibit the proliferation, migration, and invasion of various cancer cell lines, including gastric carcinoma cells. This anti-cancer activity is suggested to be linked to interference with autophagy function. [] LMB also shows synergistic effects with other chemotherapeutic agents like doxorubicin in preclinical models of lung cancer. [, ]
A: One study identified a this compound resistance gene in Schizosaccharomyces pombe that encodes a protein similar to mammalian P-glycoproteins, which are known to efflux drugs from cells. This finding suggests that drug efflux could contribute to LMB resistance. [] Additionally, some cancer cells, particularly those with wild-type p53, show resistance to LMB treatment. []
A: The research mentions Selinexor as an example of a clinically tested CRM1 inhibitor. It's crucial to note that while Selinexor and LMB share the same target, their binding modes, pharmacokinetic properties, and potential off-target effects might differ. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.